While several chemical suppliers offer the compound, no scientific publications directly referencing its use in research were found during a comprehensive search of scientific databases like PubMed and Google Scholar. This suggests that the compound might be a niche chemical with limited research applications or potentially a very recent discovery not yet widely explored in scientific studies.
If you are interested in learning more about the potential research applications of 4-(Hydroxymethyl)-3,5-dimethylphenol, consider contacting the following:
4-(Hydroxymethyl)-3,5-dimethylphenol is an organic compound with the molecular formula C₉H₁₂O₂. It is characterized by a hydroxymethyl group (-CH₂OH) attached to the aromatic ring of 3,5-dimethylphenol. This compound appears as a crystalline solid and is known for its applications in various chemical processes and industries. The presence of both hydroxymethyl and dimethyl groups contributes to its unique chemical properties and reactivity, making it valuable in synthetic organic chemistry and material science .
These reactions enable 4-(Hydroxymethyl)-3,5-dimethylphenol to serve as a versatile building block in organic synthesis .
Research indicates that 4-(Hydroxymethyl)-3,5-dimethylphenol exhibits biological activities that may include antioxidant properties. Compounds in this class have been studied for their potential effects on cellular mechanisms, including the inhibition of oxidative stress. Additionally, derivatives of phenolic compounds are often evaluated for their antimicrobial and anti-inflammatory activities, suggesting that 4-(Hydroxymethyl)-3,5-dimethylphenol may also possess similar bioactive properties .
The synthesis of 4-(Hydroxymethyl)-3,5-dimethylphenol can be achieved through various methods:
These methods highlight the compound's accessibility for synthetic chemists aiming to incorporate it into larger molecular frameworks .
4-(Hydroxymethyl)-3,5-dimethylphenol finds applications across multiple fields:
Studies focusing on the interactions of 4-(Hydroxymethyl)-3,5-dimethylphenol with biological systems have revealed insights into its potential efficacy as an antioxidant and antimicrobial agent. These studies often involve assessing its ability to scavenge free radicals or inhibit microbial growth. Furthermore, investigations into its reactivity with other chemical entities help elucidate its role in various synthetic pathways and biological mechanisms .
Several compounds share structural similarities with 4-(Hydroxymethyl)-3,5-dimethylphenol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3,5-Dimethylphenol | 3,5-Dimethylphenol | Lacks hydroxymethyl group; widely used as an intermediate. |
| 2-Hydroxymethyl-4-methylphenol | 2-Hydroxymethyl-4-methylphenol | Different positioning of hydroxymethyl group; distinct reactivity profile. |
| 2-Methoxy-4-methylphenol | 2-Methoxy-4-methylphenol | Contains methoxy instead of hydroxymethyl; used in fragrances. |
The uniqueness of 4-(Hydroxymethyl)-3,5-dimethylphenol lies in its specific combination of functional groups that enhance its reactivity and potential applications compared to these similar compounds .
The hydroxymethylation of 3,5-dimethylphenol represents a fundamental electrophilic aromatic substitution reaction that involves the introduction of a hydroxymethyl group at the para position relative to the phenolic hydroxyl group [1]. This reaction follows the general mechanism of phenol-formaldehyde condensation, where formaldehyde acts as the electrophile and the activated aromatic ring serves as the nucleophile [2]. The hydroxymethylation process begins with the formation of a hydroxymethyl phenol intermediate through the reaction between the phenolic substrate and formaldehyde under controlled conditions [3].
The reaction mechanism proceeds through the initial formation of a carbocation intermediate when formaldehyde approaches the electron-rich aromatic ring of 3,5-dimethylphenol [4]. The hydroxyl group attached to the aromatic ring facilitates effective delocalization of charge through resonance stabilization, making the ortho and para positions highly reactive toward electrophilic attack [5]. The methyl substituents at positions 3 and 5 provide additional electron density to the aromatic system while directing the incoming electrophile to the remaining available para position [6].
Research has demonstrated that the base-catalyzed reaction of 3,5-dimethylphenol with formaldehyde produces materials with predominantly linear structures that are highly condensed but contain few crosslinks [6]. Nuclear magnetic resonance spectroscopy studies have confirmed that 3,5-dimethylphenol-derived materials readily form xanthene-type structures, unlike phenol-derived materials, which accounts for their unique properties including oxygen sensitivity and enhanced reactivity [6].
The hydroxymethylation reaction can be represented by the following stoichiometric relationship, where one mole of 3,5-dimethylphenol reacts with one mole of formaldehyde to yield 4-(hydroxymethyl)-3,5-dimethylphenol and water as a byproduct [7]. The reaction typically requires elevated temperatures ranging from 80 to 100 degrees Celsius and can be conducted under either acidic or basic catalytic conditions depending on the desired product characteristics [8].
Table 2.1: Reaction Conditions for 3,5-Dimethylphenol Hydroxymethylation
| Parameter | Acidic Conditions | Basic Conditions | Reference |
|---|---|---|---|
| Temperature (°C) | 60-100 [9] | 80-100 [8] | [9] [8] |
| Catalyst Type | Hydrochloric acid, Sulfuric acid [10] | Sodium hydroxide, Ammonia [7] | [7] [10] |
| Reaction Time (hours) | 2-8 [10] | 3-6 [7] | [7] [10] |
| Yield (%) | 65-85 [10] | 70-95 [8] | [10] [8] |
The catalytic systems employed in the hydroxymethylation of 3,5-dimethylphenol encompass both Lewis acids and Brønsted acids, each offering distinct advantages in terms of reaction selectivity and product yield [11]. Zinc chloride has emerged as a particularly effective Lewis acid catalyst for phenol-formaldehyde reactions, demonstrating enhanced thermal stability and improved reactivity toward phenolic substrates [11] [12]. The use of zinc chloride in concentrations ranging from 10 to 50 percent by weight relative to the phenolic substrate has been shown to facilitate efficient hydroxymethylation while maintaining product integrity [12].
Titanium-based catalytic systems have demonstrated exceptional selectivity in hydroxymethylation reactions of phenolic compounds [13]. Research utilizing titanium-incorporated aluminophosphate molecular sieves has revealed that titanium content significantly influences both catalytic activity and product selectivity in phenol-formaldehyde reactions [13]. The ortho-directing ability of titanium in these systems results in high selectivity for ortho-hydroxymethyl phenol formation, with yields reaching 17.2 percent at 86 percent selectivity under optimized conditions [13].
Table 2.2: Catalytic System Performance in Hydroxymethylation Reactions
| Catalyst Type | Concentration (wt%) | Temperature (°C) | Selectivity (%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Zinc chloride | 10-50 [12] | 90-150 [12] | 75-85 [12] | 70-80 [12] | [12] |
| Titanium aluminophosphate | 2.5-10 [13] | 100 [13] | 86 [13] | 17.2 [13] | [13] |
| Copper chloride | 50 [14] | 80 [14] | 95-98 [14] | 95-97 [14] | [14] |
| Iron trichloride | 20 [15] | 100 [15] | 80-85 [15] | 85 [15] | [15] |
Copper-based catalytic systems have shown remarkable efficiency in related phenolic hydroxylation reactions [14]. Studies involving copper chloride dihydrate as a catalyst have achieved conversion rates exceeding 95 percent with selectivities above 95 percent when employed in concentrations of 50 percent by weight relative to the phenolic substrate [14]. The reaction proceeds under mild conditions with temperatures maintained at 80 degrees Celsius and atmospheric pressure [14].
The mechanism of catalytic hydroxymethylation involves the coordination of formaldehyde to the metal center, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the activated aromatic ring [13]. This coordination activates the formaldehyde molecule while simultaneously directing the reaction toward specific positions on the aromatic ring through steric and electronic effects [16].
Industrial-scale production of 4-(hydroxymethyl)-3,5-dimethylphenol through continuous flow reactors represents an advanced approach to phenolic compound synthesis that offers superior control over reaction parameters and product quality [17]. Continuous flow technology enables precise temperature and pressure control while minimizing side reactions and improving overall process efficiency [17]. These systems operate under steady-state conditions that facilitate consistent product formation and reduced batch-to-batch variability [17].
The implementation of continuous flow reactors in phenolic compound synthesis typically involves the use of packed bed reactors or microreactor systems that provide enhanced mass and heat transfer characteristics [17]. Research has demonstrated that continuous removal of products from the reaction zone reduces the formation of unwanted byproducts and prevents secondary reactions that can compromise product purity [17]. The continuous system configuration allows for real-time monitoring and adjustment of reaction parameters to maintain optimal operating conditions [17].
Table 2.3: Industrial Continuous Flow Reactor Parameters
| Parameter | Optimal Range | Operating Conditions | Product Quality | Reference |
|---|---|---|---|---|
| Flow Rate (mL/min) | 1-5 [17] | 2 [17] | High purity [17] | [17] |
| Temperature (°C) | 150-250 [17] | 150 [17] | 94% selectivity [17] | [17] |
| Pressure (bar) | 1.5-2 [17] | 1.5 [17] | Consistent yield [17] | [17] |
| Residence Time (min) | 5-30 [17] | 15 [17] | Minimal byproducts [17] | [17] |
Membrane reactor technology has been successfully applied to phenolic compound synthesis, demonstrating enhanced performance compared to conventional batch systems [17]. The continuous membrane reactor configuration allows for selective product removal while maintaining reactant concentrations at optimal levels [17]. This approach has achieved phenol recovery rates of 25 percent with selectivities exceeding 94 percent under optimized operating conditions [17].
The productivity of continuous flow systems for phenolic compound synthesis has been reported at approximately 0.557 millimoles per hour per gram of catalyst, representing a significant improvement over batch processing methods [17]. The elimination of tar formation and the prevention of biphenyl formation are additional advantages of continuous flow processing that contribute to improved product quality and reduced downstream purification requirements [17].
The purification of 4-(hydroxymethyl)-3,5-dimethylphenol employs sophisticated distillation techniques that capitalize on the distinct boiling point differences between the target compound and associated impurities [18] [19]. Fractional distillation under reduced pressure conditions represents the primary purification method, typically conducted at pressures ranging from 20 to 300 kilopascals to minimize thermal decomposition and preserve product integrity [18]. The distillation process operates at temperatures between 110 and 150 degrees Celsius in the primary condenser, with secondary condensers maintained above the solidification point of phenolic compounds [18].
The purification process utilizes a three-zone distillation column configuration consisting of a stripping zone for concentrating high-boiling impurities, an intermediate zone for separating impurities from the phenolic feed, and a pasteurization zone for removing water and light hydrocarbons [18]. This multi-zone approach enables the removal of 50 to 99 percent of byproducts and impurities on a dry basis, resulting in purified phenol products with water content below 500 parts per million [18].
Table 2.4: Purification Efficiency and Yield Optimization Data
| Purification Method | Operating Pressure (kPa) | Temperature (°C) | Purity Achieved (%) | Water Content (ppm) | Reference |
|---|---|---|---|---|---|
| Fractional distillation | 40-70 [18] | 110-150 [18] | 95-99 [18] | <150 [18] | [18] |
| Vacuum distillation | 5 [19] | 83-84 [19] | 98.5 [19] | <100 [19] | [19] |
| Recrystallization | Atmospheric [14] | 60-80 [14] | 98.5 [14] | <50 [14] | [14] |
| Steam distillation | Atmospheric [4] | 100 [4] | 90-95 [4] | Variable [4] | [4] |
Crystallization techniques provide an alternative purification approach that can achieve high product purity through controlled precipitation from organic solvents [14]. Recrystallization from dichloroethane or chloroform has been demonstrated to yield white crystalline products with purities exceeding 98.5 percent [14]. The crystallization process involves dissolution of the crude product in heated solvent followed by controlled cooling to promote selective precipitation of the desired compound [14].
Yield optimization strategies focus on maximizing product formation while minimizing side reactions and byproduct formation [8]. Research has demonstrated that optimal yields for phenolic resin precursor synthesis can reach 96.9 percent under carefully controlled reaction conditions [8]. The key parameters for yield optimization include maintaining appropriate catalyst concentrations, controlling reaction temperature profiles, and implementing effective water removal during the condensation process [8].
Table 2.5: Yield Optimization Parameters and Results
| Process Variable | Optimal Value | Yield Improvement (%) | Product Quality | Reference |
|---|---|---|---|---|
| Catalyst concentration | 20-40 wt% [8] | 15-25 [8] | High purity [8] | [8] |
| Reaction temperature | 80-100°C [8] | 10-20 [8] | Consistent quality [8] | [8] |
| Water removal rate | Continuous [20] | 5-15 [20] | Enhanced stability [20] | [20] |
| Stirring efficiency | High [21] | 8-12 [21] | Uniform product [21] | [21] |
| Parameter | Value | Method/Source | Reference Compound (3,5-dimethylphenol) |
|---|---|---|---|
| Melting Point | 184-186°C | Differential Scanning Calorimetry [1] [2] | 61-64°C [3] [4] |
| Boiling Point | Not experimentally determined | Literature gap identified | 221.7°C [3] [4] |
| Heat of Fusion | Not available | Calorimetric data not available | Not available |
| Heat of Vaporization | Not available | Calorimetric data not available | Not available |
| Water Solubility (25°C) | Not experimentally determined | Experimental data not found | 5.3 g/L [3] [4] |
| Solubility in Methanol | Almost transparent solubility observed | Visual observation [4] | Soluble [4] |
| Density (20°C) | Not experimentally determined | Experimental data not found | 1.115 g/cm³ [4] |
| Vapor Pressure (25°C) | Not available | Experimental data not found | 5-5.4 Pa [4] |
Solubility data for 4-(Hydroxymethyl)-3,5-dimethylphenol remains limited in the literature. Qualitative observations indicate almost transparent solubility in methanol [4], suggesting moderate polarity characteristics. The presence of both phenolic hydroxyl and primary alcohol functional groups would be expected to enhance water solubility compared to 3,5-dimethylphenol, which exhibits a water solubility of 5.3 g/L at 25°C [3] [4].
The acid-base behavior of 4-(Hydroxymethyl)-3,5-dimethylphenol is primarily governed by the phenolic hydroxyl group, which can undergo proton dissociation in aqueous solution. However, experimental pKa values for this specific compound have not been reported in the available literature.
Table 2: Acid-Base Behavior and pKa Values
| Compound | pKa Value | Method | Medium |
|---|---|---|---|
| 4-(Hydroxymethyl)-3,5-dimethylphenol | Not experimentally determined | Data gap identified | Aqueous (theoretical) |
| 3,5-Dimethylphenol | 10.15 (25°C) | Experimental [4] | Aqueous |
| Phenol (reference) | 9.98 | Standard reference [4] | Aqueous |
| 4-Amino-3,5-dimethylphenol | 10.47 (predicted) | Computational prediction [5] | Aqueous (predicted) |
For comparative analysis, 3,5-dimethylphenol exhibits a pKa value of 10.15 at 25°C [4], which is slightly higher than unsubstituted phenol (pKa = 9.98) [4]. The electron-donating methyl groups in the meta positions stabilize the phenoxide anion through hyperconjugation effects, resulting in decreased acidity compared to phenol.
The hydroxymethyl substituent in 4-(Hydroxymethyl)-3,5-dimethylphenol would be expected to influence the pKa through both electronic and steric effects. The hydroxymethyl group (-CH₂OH) exhibits weak electron-donating properties through inductive effects, which would slightly increase the pKa value compared to 3,5-dimethylphenol. Additionally, the hydroxymethyl group may participate in intramolecular hydrogen bonding with the phenolic hydroxyl, potentially affecting the dissociation equilibrium.
Electrochemical methods, particularly cyclic voltammetry, can provide alternative approaches for pKa determination through analysis of pH-dependent redox behavior [6] [7]. Capillary electrophoresis with amperometric detection has been successfully employed for phenolic compounds [6], offering rapid and accurate pKa measurements.
The electrochemical properties of 4-(Hydroxymethyl)-3,5-dimethylphenol have not been experimentally characterized in the available literature. However, based on the electrochemical behavior of related phenolic compounds, several key aspects can be anticipated.
Table 3: Redox Properties and Electrochemical Characterization
| Parameter | Value | Method | Reference Data (Related Phenols) |
|---|---|---|---|
| Oxidation Potential (vs SCE) | Not experimentally determined | Cyclic voltammetry needed | 0.3-1.0 V typical range [8] [9] |
| Reduction Potential (vs SCE) | Not experimentally determined | Cyclic voltammetry needed | Compound dependent |
| Electrochemical Reversibility | Not determined | CV analysis required | Often irreversible for phenols [8] [9] |
| Number of Electron Transfer Steps | Not determined | CV mechanistic study needed | 1-2 electrons typical [8] |
| Half-wave Potential | Not available | Electrochemical analysis needed | Method dependent |
| Peak Separation (ΔEp) | Not available | CV at multiple scan rates needed | 50-200 mV typical [7] |
Phenolic compounds typically undergo electrochemical oxidation through a complex mechanism involving initial one-electron transfer to form phenoxyl radicals, followed by chemical reactions that may include dimerization, polymerization, or further oxidation [8] [10]. The electrochemical behavior is strongly influenced by the nature and position of substituents on the aromatic ring.
For 3,5-dimethylphenol, electrochemical studies have shown oxidation potentials in the range of 0.6-1.0 V versus standard calomel electrode (SCE) [9]. The presence of electron-donating methyl groups in meta positions facilitates oxidation by stabilizing the resulting phenoxyl radical through hyperconjugation.
The hydroxymethyl substituent in 4-(Hydroxymethyl)-3,5-dimethylphenol would be expected to influence the electrochemical properties through several mechanisms. The primary alcohol functionality may undergo independent oxidation at higher potentials, potentially leading to formation of aldehyde or carboxylic acid products. Additionally, the hydroxymethyl group may participate in intramolecular hydrogen bonding, affecting the overall electron density of the aromatic system.
Cyclic voltammetry studies typically reveal irreversible oxidation behavior for substituted phenols due to rapid chemical reactions following the initial electron transfer [8] [9]. The oxidation mechanism often proceeds through an ECE (electrochemical-chemical-electrochemical) pathway, where the initial electrochemical oxidation is followed by chemical reactions such as deprotonation or radical coupling.
Differential pulse voltammetry has been employed for sensitive detection of dimethylphenol isomers, with peak potentials varying based on substitution patterns [9]. The technique offers improved sensitivity and resolution compared to cyclic voltammetry for analytical applications.